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Compound of Interest

Compound Name: Ethyl 2-(2-nitrophenyl)acetate

Cat. No.: B181076 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR)

spectroscopic data for Ethyl 2-(2-nitrophenyl)acetate. Due to the limited availability of

experimentally acquired spectra in public databases, this document presents predicted ¹H and

¹³C NMR data based on established spectroscopic principles and analysis of analogous

compounds. It also includes a standardized experimental protocol for the acquisition of such

data and a visualization of a common synthetic pathway.

Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities,

and assignments for Ethyl 2-(2-nitrophenyl)acetate. These predictions are derived from the

analysis of substituent effects on the chemical shifts of aromatic and aliphatic systems.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Spectroscopic Data for Ethyl 2-(2-nitrophenyl)acetate
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.0 - 8.2 Doublet 1H Ar-H

~7.6 - 7.8 Triplet 1H Ar-H

~7.4 - 7.6 Triplet 1H Ar-H

~7.3 - 7.5 Doublet 1H Ar-H

~4.1 - 4.3 Quartet 2H -OCH₂CH₃

~3.8 - 4.0 Singlet 2H Ar-CH₂-

~1.2 - 1.4 Triplet 3H -OCH₂CH₃

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental

conditions.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Spectroscopic Data for Ethyl 2-(2-nitrophenyl)acetate
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Chemical Shift (δ, ppm) Assignment

~170 - 172 C=O

~148 - 150 Ar-C (C-NO₂)

~133 - 135 Ar-C

~131 - 133 Ar-C

~128 - 130 Ar-C

~124 - 126 Ar-C

~123 - 125 Ar-C

~61 - 63 -OCH₂CH₃

~39 - 41 Ar-CH₂-

~14 - 16 -OCH₂CH₃

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental

conditions.

Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small

organic molecule such as Ethyl 2-(2-nitrophenyl)acetate.

Sample Preparation
Sample Weighing: Accurately weigh approximately 5-10 mg of Ethyl 2-(2-
nitrophenyl)acetate for ¹H NMR and 20-50 mg for ¹³C NMR.

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble

(e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆).

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated

solvent in a clean, dry vial.

Transfer: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
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Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), to the NMR tube for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition
Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton

frequency of 300 MHz or higher.

Shimming: The magnetic field homogeneity should be optimized by shimming on the

deuterium lock signal of the solvent.

¹H NMR Acquisition Parameters:

Pulse Sequence: A standard single-pulse experiment.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans.

¹³C NMR Acquisition Parameters:

Pulse Sequence: A proton-decoupled single-pulse experiment.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on the sample concentration.

Data Processing: The acquired Free Induction Decay (FID) should be Fourier transformed,

phase-corrected, and baseline-corrected to obtain the final spectrum.

Synthetic Pathway Visualization
Ethyl 2-(2-nitrophenyl)acetate can be synthesized through several routes, with one common

method being the Fischer esterification of 2-(2-nitrophenyl)acetic acid with ethanol in the

presence of an acid catalyst.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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